molecular formula C7H6F8O B6357534 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol CAS No. 1357624-16-8

1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol

Cat. No. B6357534
CAS RN: 1357624-16-8
M. Wt: 258.11 g/mol
InChI Key: UVNRGQRKVXUTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol (OFCPE) is a fluorinated organic compound with a wide range of applications in scientific research. It is a colorless liquid with a low vapor pressure and high boiling point. It is soluble in many organic solvents and is relatively non-toxic. OFCPE has been used in the synthesis of a variety of compounds, including polymers, surfactants, and pharmaceuticals. It has also been used in the production of fluoro-containing polymers and in the synthesis of fluorinated polymers. In addition, OFCPE has been used in the synthesis of nanomaterials, as a reagent in organic synthesis, and as a solvent for the extraction of organic compounds.

Mechanism of Action

The mechanism of action of 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol is not fully understood. However, it is believed that the fluorine atoms in the molecule interact with the other atoms in the molecule in a manner that is not seen with non-fluorinated compounds. This interaction is thought to be responsible for the low toxicity and high boiling point of 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol have not been extensively studied. However, it is believed to be relatively non-toxic and has been used in the synthesis of a variety of compounds, including polymers, surfactants, and pharmaceuticals.

Advantages and Limitations for Lab Experiments

1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol has several advantages for laboratory experiments. It is a colorless liquid with a low vapor pressure and high boiling point, making it an ideal solvent for the extraction of organic compounds. It is also relatively non-toxic and can be synthesized in a relatively straightforward two-step process. The main limitation of 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol is that it is not widely available and can be difficult to obtain.

Future Directions

There are several potential future directions for the use of 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol. It could be used in the synthesis of more complex fluorinated polymers, as well as in the production of novel nanomaterials. In addition, 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol could be used in the synthesis of pharmaceuticals and other compounds. Finally, further research could be conducted to better understand the mechanism of action of 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol and its potential applications.

Synthesis Methods

1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol can be synthesized through a two-step process. In the first step, an alkyl halide is reacted with an alcohol in the presence of a base to form an alkoxide intermediate. In the second step, the alkoxide intermediate is reacted with a fluorine-containing reagent to produce the desired 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol. The two-step process is relatively straightforward and can be performed in a laboratory setting.

Scientific Research Applications

1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol is widely used in scientific research due to its low toxicity and high boiling point. It is an excellent solvent for the extraction of organic compounds and has been used in the synthesis of a variety of compounds, including polymers, surfactants, and pharmaceuticals. In addition, 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol has been used in the synthesis of nanomaterials and as a reagent in organic synthesis. It has also been used in the production of fluoro-containing polymers and in the synthesis of fluorinated polymers.

properties

IUPAC Name

1-(1,2,2,3,3,4,4,5-octafluorocyclopentyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F8O/c1-2(16)4(9)3(8)5(10,11)7(14,15)6(4,12)13/h2-3,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNRGQRKVXUTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(C(C(C(C1(F)F)(F)F)(F)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol

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